4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a heterocyclic compound characterized by a unique structure that includes a pyrazole ring fused to a pyridazine ring. The compound features an isopropyl group at the 4-position and a phenyl group at the 1-position, contributing to its distinct chemical properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment through the inhibition of cyclin-dependent kinase 2 (CDK2) .
The synthesis of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol typically involves cyclization reactions of appropriate precursors. One common synthetic route is the reaction of 4-isopropyl-1-phenyl-1H-pyrazole-3,5-diamine with a thiolating agent such as carbon disulfide. This reaction is often conducted in the presence of a base like potassium hydroxide and in a polar solvent such as dimethyl sulfoxide, at elevated temperatures to promote cyclization .
In industrial settings, larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization or chromatography are employed to achieve high purity levels of the final product .
The molecular formula of 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is , with a molecular weight of approximately 270.36 g/mol. The structure features:
This structural configuration contributes to its reactivity and potential biological activity .
4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can undergo various chemical reactions:
For oxidation, reagents such as hydrogen peroxide or potassium permanganate are typically used under acidic or basic conditions. Reduction may involve sodium borohydride or lithium aluminum hydride as reducing agents. Substitution reactions can utilize halogenating agents or alkylating agents under appropriate conditions .
From these reactions, various derivatives can be formed:
The mechanism of action for 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol primarily involves its role as an inhibitor of CDK2. By inhibiting this kinase, the compound disrupts cell cycle progression in cancer cells, which may lead to reduced proliferation and increased apoptosis . This mechanism highlights its potential as a therapeutic agent in oncology.
The compound exhibits characteristics typical of heterocyclic compounds, including solubility in polar solvents due to the presence of functional groups like thiols. Its melting point and boiling point are yet to be extensively documented in literature.
The chemical reactivity is influenced by the presence of both nitrogen atoms in the pyrazole and pyridazine rings, as well as the thiol group which can participate in various chemical transformations. The compound's stability under different pH conditions is also an area for further investigation .
4-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol has several significant applications in scientific research:
This compound represents a promising area for future research due to its unique structure and potential applications across multiple scientific disciplines.
The electron-deficient nature of the pyridazine ring enables efficient nucleophilic aromatic substitution at strategic positions, particularly for introducing sulfur functionalities. The C7-thiol group in 4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is typically installed via displacement of chloro precursors under basic conditions. Experimental evidence shows that electron-withdrawing substituents on the pyridazine ring significantly accelerate thiolation kinetics. Specifically, 4-isopropyl-7-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyridazine undergoes complete conversion to the thiol derivative within 2 hours at 80°C using thiourea in ethanol/water (4:1), followed by alkaline hydrolysis [7]. The reaction efficiency is markedly influenced by substituent electronic effects: electron-withdrawing groups at C4 reduce reaction temperatures by 15–20°C compared to electron-donating groups [7].
Thiol protection strategies are critical for subsequent derivatization. S-Alkylation is achieved with >90% yield using alkyl halides in DMF with potassium carbonate at 60°C, while disulfide formation is minimized by inert atmosphere protection. Thioacetate precursors offer superior handling for large-scale synthesis, with deprotection efficiencies exceeding 95% under mild basic conditions [7].
Table 1: SNAr Optimization Parameters for Thiol Introduction
Precursor | Thiolating Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
4-Isopropyl-7-chloro-1-phenyl derivative | Thiourea | EtOH/H₂O (4:1) | 80 | 2 | 88 |
4-CF₃-7-chloro-1-phenyl derivative | Thiourea | EtOH/H₂O (4:1) | 65 | 1.5 | 92 |
4-OMe-7-chloro-1-phenyl derivative | Thiourea | EtOH/H₂O (4:1) | 95 | 3 | 78 |
Microwave irradiation revolutionizes the construction of the pyrazolo[3,4-d]pyridazine core, significantly reducing reaction times and improving regioselectivity. The cyclocondensation of N-arylsydnones with hydrazines under microwave conditions (150 W, 120°C) achieves yields >75% within 15–30 minutes—a 5-fold reduction compared to conventional heating [6]. This method demonstrates exceptional functional group tolerance, accommodating isopropyl, phenyl, and protected thiol groups without observable decomposition [6].
Key advantages include suppressed side product formation and enhanced purity profiles (>95% by HPLC). Reaction scalability has been demonstrated up to 0.5 mol scale with consistent efficiency, though specialized microwave reactors with efficient cooling and stirring mechanisms are required for larger volumes [6]. The technique is particularly valuable for introducing thermolabile substituents at the N1 position that decompose under prolonged conventional heating.
Regiocontrol is paramount due to the multiple reactive sites in pyrazolo[3,4-d]pyridazines. N1 functionalization exploits the differential nucleophilicity of ring nitrogens. Experimental data confirms that alkylation of 4-isopropyl-1H,7H-pyrazolo[3,4-d]pyridazine-7-thione with phenyl halides selectively occurs at N1 with >20:1 regioselectivity when using cesium carbonate in acetonitrile at 60°C [7]. The isopropyl group at C4 exerts minimal steric influence on N1 reactivity, enabling near-quantitative phenyl introduction [7].
For C7 modifications, the thiol-thione tautomeric equilibrium (predominantly favoring thione form in solid state) necessitates careful pH control during derivatization. S-Alkylation proceeds efficiently at pH 8–9, while N-alkylation becomes competitive above pH 10. Computational studies indicate the thione form is stabilized by 3.2 kcal/mol in polar solvents, rationalizing the observed preference for S-functionalization [7] [8].
Table 2: Regioselectivity in Pyrazolo[3,4-d]pyridazine Functionalization
Reaction Type | Conditions | Position Modified | Regioselectivity Ratio | Key Controlling Factor |
---|---|---|---|---|
N-Alkylation | Cs₂CO₃, CH₃CN, 60°C | N1 | >20:1 (N1 vs N2) | C4 substituent electronics |
S-Alkylation | K₂CO₃, DMF, 60°C, pH 8–9 | C7 (via S) | >50:1 (S- vs N-alkyl) | pH-dependent tautomeric equilibrium |
Oxidative coupling | I₂, EtOH, RT | C7 (disulfide) | Quantitative | Oxidant concentration |
Large-scale synthesis requires addressing exothermicity management and purification challenges. Continuous flow chemistry enables safe handling of the highly exothermic cyclocondensation step (ΔT > 80°C), with reactor designs incorporating segmented flow to prevent clogging from insoluble intermediates [9] [4]. Catalyst immobilization significantly improves sustainability: Vanadium-phosphorus oxide (VPO) catalysts on monolithic supports demonstrate 98% recovery and maintain efficiency over 15 reaction cycles in pilot-scale oxidations of precursor substrates [9].
Green solvent alternatives have been successfully implemented: cyclopentyl methyl ether (CPME) replaces carcinogenic dioxane in nucleophilic substitutions, achieving equivalent yields while reducing wastewater BOD by 40% [9]. Recent advances include enzymatic desymmetrization of prochiral anhydrides for enantioselective synthesis of optically active derivatives, though this remains exploratory for pyrazolo-pyridazines [9].
Purification challenges are addressed via crystallization-induced diastereomer separation for chiral analogs, with diastereomeric excess >99% achieved using L-menthol derivatives. For the parent compound, reverse osmosis concentration followed by antisolvent crystallization provides API-grade purity (>99.5%) with 85% recovery, substantially improving upon traditional silica gel chromatography [4].
Table 3: Scalable Production Techniques Comparison
Technique | Scale Demonstrated | Cycle Time Reduction | Key Advantage | Limitation |
---|---|---|---|---|
Continuous flow cyclization | 100 kg/batch | 65% vs batch | Improved safety profile for exothermic steps | High capital investment |
VPO monolith catalysis | 500 kg/batch | Catalyst reuse ≥15 cycles | Reduced metal leaching (<10 ppm) | Limited to oxidation steps |
Antisolvent crystallization | 200 kg/batch | 40% vs chromatography | Solvent recovery >90% | Particle size control challenges |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7